molecular formula C23H18Cl2N6OS B12159059 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Cat. No.: B12159059
M. Wt: 497.4 g/mol
InChI Key: UEZPAKUYGBXMGN-JFLMPSFJSA-N
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Description

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl groups. The final step involves the formation of the acetamide linkage with the pyridinyl group. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide
  • 2-[[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide
  • 2-[[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N’-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide

Uniqueness

What sets 2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the pyridinyl group, in particular, enhances its ability to interact with biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C23H18Cl2N6OS

Molecular Weight

497.4 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C23H18Cl2N6OS/c1-15(16-10-12-26-13-11-16)27-28-21(32)14-33-23-30-29-22(17-2-4-18(24)5-3-17)31(23)20-8-6-19(25)7-9-20/h2-13H,14H2,1H3,(H,28,32)/b27-15+

InChI Key

UEZPAKUYGBXMGN-JFLMPSFJSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)/C4=CC=NC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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